3-(2-Methylphenyl)oxirane-2-carboxylic acid
Description
3-(2-Methylphenyl)oxirane-2-carboxylic acid (CAS 5449-12-7) is a trisubstituted epoxide derivative with a carboxylic acid functional group. Its molecular formula is C₁₀H₁₀O₃, and it has a molecular weight of 178.18 g/mol . Key physical properties include a boiling point of 334.3°C, a density of 1.281 g/cm³, and a refractive index of 1.575. The compound’s structure features a 2-methylphenyl substituent at the oxirane ring’s third position, which influences its chemical reactivity and stability.
Properties
IUPAC Name |
3-(2-methylphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLMYLXWODDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of 2-methylphenylacrylic acid. This reaction can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide ring on the double bond of the acrylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3-(2-Methylphenyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight structural analogs of 3-(2-Methylphenyl)oxirane-2-carboxylic acid, emphasizing substituent effects, physical properties, and reactivity.
Table 1: Comparison of Oxirane-Carboxylic Acid Derivatives
Substituent Effects on Reactivity and Stability
- Methoxy-substituted derivatives (e.g., 96125-49-4) exhibit increased solubility in polar solvents due to the electron-donating methoxy group, making them more amenable to aqueous-phase reactions .
Electron-Withdrawing Groups (e.g., Chloro):
Functional Group Modifications
- Carboxylic Acid vs. Ester Derivatives:
- Free carboxylic acids (e.g., 5449-12-7) are more polar and prone to hydrogen bonding, whereas ester derivatives (e.g., 96125-49-4) are more lipophilic, influencing their bioavailability and synthetic utility .
Biological Activity
3-(2-Methylphenyl)oxirane-2-carboxylic acid, a compound characterized by its oxirane (epoxide) structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- Structural Features : The compound features a carboxylic acid group and an epoxide ring, contributing to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Properties :
- Studies have shown that the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- For instance, it has been noted to target specific signaling pathways involved in tumor growth and metastasis.
-
Anti-inflammatory Effects :
- The compound demonstrates the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- This property is particularly relevant in conditions like arthritis and other inflammatory diseases.
-
Antimicrobial Activity :
- This compound has exhibited antimicrobial effects against a range of pathogens, including bacteria and fungi.
- Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.
-
Antioxidant Properties :
- The compound acts as a free radical scavenger, helping to mitigate oxidative stress in biological systems.
- This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.
The biological activities of this compound can be attributed to its structural features:
- Epoxide Reactivity : The strained epoxide ring is highly reactive and can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or nucleic acids.
- Carboxylic Acid Functionality : The carboxylic acid group can participate in various biochemical reactions, influencing cellular signaling pathways.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX-2 | |
| Antimicrobial | Disruption of microbial cell membranes | |
| Antioxidant | Scavenging free radicals |
Case Study: Anticancer Activity
A specific study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- A significant reduction in cell viability at concentrations above 20 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V staining in treated cells.
Table 2: Anticancer Efficacy Results
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 12 |
| 20 | 60 | 30 |
| 50 | 25 | 70 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
